Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate
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Overview
Description
Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities . This compound, specifically, features a bromine atom at the 4-position of the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate typically involves the bromination of an indole precursor followed by esterification and amination reactions. One common method includes:
Esterification: The brominated indole is then subjected to esterification using methanol and a strong acid catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxo derivatives of the indole ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and amino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The indole ring can intercalate with DNA or interact with enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate: Similar structure but with bromine at the 5-position.
Methyl 2-amino-2-(4-chloro-1H-indol-3-yl)acetate: Chlorine instead of bromine at the 4-position.
Methyl 2-amino-2-(4-fluoro-1H-indol-3-yl)acetate: Fluorine instead of bromine at the 4-position.
Uniqueness
Methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate is unique due to the presence of the bromine atom at the 4-position, which can significantly influence its reactivity and biological activity compared to its analogs. The specific positioning of the bromine atom can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties .
Properties
Molecular Formula |
C11H11BrN2O2 |
---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-bromo-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C11H11BrN2O2/c1-16-11(15)10(13)6-5-14-8-4-2-3-7(12)9(6)8/h2-5,10,14H,13H2,1H3 |
InChI Key |
MBRKUPMRBDVWKA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CNC2=C1C(=CC=C2)Br)N |
Origin of Product |
United States |
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